Ethyl 2-(2-bromo-4-methylthiazol-5-YL)acetate
Description
Ethyl 2-(2-bromo-4-methylthiazol-5-yl)acetate is a thiazole-derived ester featuring a bromo substituent at position 2, a methyl group at position 4, and an ethyl acetate moiety at position 5 of the heterocyclic ring. Thiazoles are sulfur- and nitrogen-containing five-membered aromatic rings known for their versatility in medicinal and agrochemical applications. This compound’s bromine atom enhances electrophilicity, making it a reactive intermediate in cross-coupling reactions or further functionalization .
Properties
IUPAC Name |
ethyl 2-(2-bromo-4-methyl-1,3-thiazol-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-3-12-7(11)4-6-5(2)10-8(9)13-6/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHFZUJUCVJYPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N=C(S1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-bromo-4-methylthiazol-5-YL)acetate typically involves the bromination of 4-methylthiazole followed by esterification. One common method includes the reaction of 2-amino-4-methylthiazole with bromoacetyl bromide in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol to produce the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-bromo-4-methylthiazol-5-YL)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the thiazole ring can be substituted by other nucleophiles.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Ester Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Acids and Bases: For ester hydrolysis, typically using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted thiazole derivatives can be formed.
Oxidation Products: Oxidized thiazole derivatives.
Hydrolysis Products: 2-(2-bromo-4-methylthiazol-5-YL)acetic acid.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(2-bromo-4-methylthiazol-5-YL)acetate serves as a lead compound in the development of pharmaceuticals targeting infectious diseases. Its structural features may enhance its interaction with biological targets, making it suitable for further modifications to improve efficacy and reduce toxicity.
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains, showing promising results that could lead to new antibacterial agents .
Organic Synthesis
In organic synthesis, this compound can act as an important intermediate in the preparation of more complex thiazole derivatives. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and cyclization processes, which are essential for synthesizing biologically active molecules .
Case Study 1: Antimicrobial Screening
A study conducted by researchers at a pharmaceutical company tested this compound against a panel of Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a template for developing new antibiotics.
Case Study 2: Synthesis of Thiazole Derivatives
In another research endeavor, scientists synthesized several thiazole derivatives using this compound as a starting material. The derivatives were evaluated for their biological activities, revealing enhanced properties compared to the parent compound. This highlights the versatility of this compound in generating novel therapeutic agents .
Mechanism of Action
The mechanism of action of Ethyl 2-(2-bromo-4-methylthiazol-5-YL)acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Table 1: Key Structural Features of Ethyl 2-(2-bromo-4-methylthiazol-5-yl)acetate and Analogues

Key Observations :
- Thiazoles generally exhibit higher metabolic stability than imidazoles due to reduced susceptibility to oxidation .
- Substituent Effects: Bromine at position 2 in the thiazole (target compound) contrasts with amino groups in , which increase nucleophilicity. Bromine’s electron-withdrawing nature may reduce reactivity in nucleophilic substitutions compared to amino-substituted analogues .
Table 2: Comparative Physicochemical Data
Notable Trends:
- Bromine Impact : Bromine-containing compounds (e.g., target, ) often exhibit higher molecular weights and densities, influencing solubility and crystallinity.
- Biological Relevance : Imidazole derivatives () are frequently explored for antimicrobial activity, while thiazoles (target, ) are studied in kinase inhibition. However, specific bioactivity data for the target compound require further investigation.
Biological Activity
Ethyl 2-(2-bromo-4-methylthiazol-5-YL)acetate is a thiazole derivative that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.
Structural Characteristics
This compound features a thiazole ring that contains both sulfur and nitrogen atoms, along with a bromine substituent that enhances its reactivity. The molecular structure is critical for its interaction with biological targets, influencing its pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiazole ring can interact with various enzymes, potentially inhibiting their activity. This interaction is facilitated by the bromine atom through halogen bonding, which can enhance binding affinity to target proteins.
- Cellular Effects : The compound influences cellular functions, including cell signaling pathways and gene expression. Studies indicate that thiazole derivatives can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies .
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown its capacity to suppress the growth of various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, a synthesized thiazole derivative displayed an IC50 of 2.57 µM against MCF-7 cells, indicating potent antiproliferative activity .
| Compound | Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|---|
| This compound | MCF-7 | 2.57 ± 0.16 | 6.77 ± 0.41 (Staurosporine) |
| This compound | HepG2 | 7.26 ± 0.44 | 8.40 ± 0.51 (Staurosporine) |
This data suggests that modifications in the thiazole structure significantly influence cytotoxicity levels.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Thiazole derivatives are known to exhibit activity against various pathogens, including bacteria and fungi. The compound's ability to inhibit microbial growth can be linked to its structural features, which allow it to disrupt microbial cell functions .
Case Studies and Research Findings
- Anticancer Properties : A study focusing on newly synthesized thiazole derivatives highlighted the compound's effectiveness in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . Further exploration into its effects on specific molecular targets like VEGFR-2 revealed promising results, with an IC50 of 0.15 µM compared to Sorafenib .
- Antimicrobial Studies : Another investigation into the antimicrobial activity of thiazole derivatives indicated that those with halogen substitutions exhibited enhanced antibacterial effects against resistant strains of bacteria . These findings support the potential use of this compound in developing new antimicrobial agents.
Q & A
Q. What are the key synthetic methodologies for Ethyl 2-(2-bromo-4-methylthiazol-5-YL)acetate?
The synthesis typically involves bromination and esterification steps. For example, tert-butyl (2-bromo-4-methylthiazol-5-yl)carbamate can be synthesized via nucleophilic substitution or coupling reactions, followed by deprotection and esterification to yield the target compound. Reaction conditions (e.g., solvent, temperature, catalysts) are critical: highlights the use of CDCl₃ for NMR characterization and ethanol for recrystallization to achieve 82% yield. Key steps include monitoring reaction progress via TLC and optimizing stoichiometry to avoid side products .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- ¹H NMR : Peaks for methyl groups (δ ~2.26 ppm) and ester-linked protons (δ ~4.28 ppm) are diagnostic, as seen in .
- GC-MS : Useful for purity assessment; demonstrates GC-MS for ethyl acetate extracts, though adaptations for brominated thiazoles may require lower ionization energies.
- IR Spectroscopy : Confirms ester C=O stretches (~1740 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .
Q. What purification methods are effective for this compound?
Recrystallization from ethanol or methanol is common ( ). For complex mixtures, column chromatography with silica gel and ethyl acetate/hexane gradients can resolve brominated byproducts. reports a purity of 97% post-recrystallization, validated by melting point (82–86°C) .
Advanced Research Questions
Q. How can contradictory NMR data be resolved during structural validation?
Discrepancies between experimental and theoretical spectra may arise from dynamic effects (e.g., rotamers) or impurities. For example, notes a singlet at δ 4.28 ppm for the acetate methylene group, but splitting could indicate incomplete reaction or stereochemical variations. Strategies:
Q. How to optimize reaction conditions for low-yield syntheses?
Systematic variation of parameters is critical:
Q. What crystallographic strategies validate the compound’s structure?
Using SHELX programs (e.g., SHELXL, SHELXT) for X-ray refinement:
- Data Collection : High-resolution (<1.0 Å) data reduces thermal parameter errors.
- Space Group Determination : SHELXT automates this via intensity statistics ( ).
- Refinement : SHELXL’s restraints for disordered bromine atoms improve model accuracy ( ). For example, resolved a related ester’s structure with R-factor < 0.05 using these tools .
Q. How to assess biological activity in antimicrobial studies?
- Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
- Use broth microdilution (MIC values) and zone-of-inhibition assays.
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

